molecular formula C15H20ClNO2 B6291357 2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid;hydrochloride CAS No. 676607-36-6

2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid;hydrochloride

Cat. No.: B6291357
CAS No.: 676607-36-6
M. Wt: 281.78 g/mol
InChI Key: GODIFYHIVMJKPU-UHFFFAOYSA-N
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Description

2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride typically involves the formation of the spirocyclic core followed by functionalization to introduce the acetic acid moiety One common synthetic route involves the cyclization of an indene derivative with a piperidine derivative under acidic conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or to reduce any oxidized functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, including alkyl, acyl, and sulfonyl groups.

Scientific Research Applications

2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient. Its unique structure may impart specific biological activities, making it a candidate for drug development.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its spirocyclic structure can be used to introduce rigidity and specific stereochemistry into target molecules.

    Biological Research: The compound may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure may allow for specific binding interactions, leading to modulation of biological pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and in vivo studies.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride: This compound shares the spirocyclic core but lacks the acetic acid moiety.

    1,3-Dihydrospiro[indene-2,4’-piperidine]-1-one hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.

    {2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but with a cyclopropane ring.

Uniqueness

2-{2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl}acetic acid;hydrochloride is unique due to the presence of both the spirocyclic core and the acetic acid moiety. This combination imparts specific chemical properties and potential biological activities that are not present in similar compounds. The acetic acid group can participate in additional chemical reactions, providing further opportunities for functionalization and derivatization.

Properties

IUPAC Name

2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-14(18)9-11-10-15(5-7-16-8-6-15)13-4-2-1-3-12(11)13;/h1-4,11,16H,5-10H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODIFYHIVMJKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C3=CC=CC=C23)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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